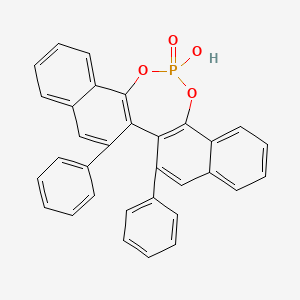

R-VANOL hydrogenphosphate

Übersicht

Beschreibung

R-VANOL hydrogenphosphate is a chemical compound with the molecular formula C32H21O4P . It is a structurally distinct chiral Brønsted acid . The molecule contains a total of 64 bonds, including 43 non-H bonds, 35 multiple bonds, 2 rotatable bonds, 1 double bond, 34 aromatic bonds, 6 six-membered rings, 1 seven-membered ring, 2 ten-membered rings, 2 eleven-membered rings, 1 hydroxyl group, and 1 phosphate/thiophosphate .

Synthesis Analysis

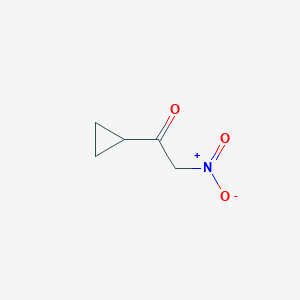

The synthesis of this compound involves a reaction that utilizes commercially available starting materials and proceeds with high yields . The reaction involves the transformation of 3-substituted cyclobutanones to enantiopure γ-butyrolactones via an asymmetric Baeyer-Villiger Reaction in the presence of an aluminum catalyst .Molecular Structure Analysis

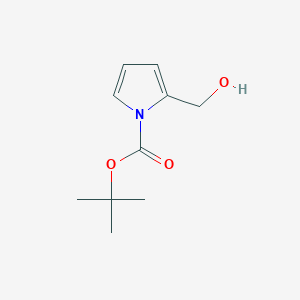

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model .Chemical Reactions Analysis

This compound has been used in a variety of asymmetric reactions. For example, it has been used in the transformation of 3-substituted cyclobutanones to enantiopure γ-butyrolactones via an asymmetric Baeyer-Villiger Reaction in the presence of an aluminum catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 500.480, a density of 1.4±0.1 g/cm3, and a boiling point of 761.6±70.0 °C at 760 mmHg . The melting point is not available . The flash point is 414.4±35.7 °C .Wissenschaftliche Forschungsanwendungen

Hydrogen Production and Catalytic Reforming

Hydrogen Production from Bio-ethanol : The reforming of bio-ethanol is a promising method for hydrogen production, where catalysts such as Rh and Ni play a crucial role. Supports like MgO and ZnO are suitable for these catalysts due to their basic characteristics, which favor ethanol dehydrogenation while inhibiting dehydration. This process is significant for future fuel cell applications (Ni, Leung, & Leung, 2007).

Hydrogen Fuel Cell Technology : Hydrogen fuel cell technology is identified as a sustainable alternative for energy generation with low carbon emissions. This technology is vital for harnessing renewable energy sources efficiently and represents a significant advancement towards clean energy systems (Felseghi et al., 2019).

Phosphate Solubilization and Biofertilizers

Phosphate Solubilizing Bacteria (PSB) : PSB are crucial for improving soil biological fertility and crop production by enhancing the availability and efficiency of phosphorus fertilization. This process is particularly relevant for sustainable agricultural practices and the utilization of rock phosphate (RP) in bioformulations (Elhaissoufi et al., 2021).

Biofertilizers Development : The transition from laboratory research to field application of Actinobacteria-based biofertilizers faces several constraints. Overcoming these limitations is essential for the widespread use of biofertilizers, offering a sustainable alternative to chemical fertilizers (Soumare et al., 2020).

Wirkmechanismus

Target of Action

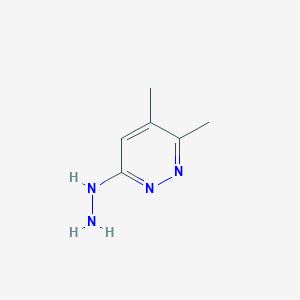

R-VANOL hydrogenphosphate is a structurally distinct chiral Brønsted acid . It primarily targets meso-aziridines, Boc-activated aryl imines, and aldehydes with amino benzenesulfonamides . These targets play a crucial role in various biochemical reactions, where this compound acts as a catalyst.

Mode of Action

This compound interacts with its targets by acting as a catalyst in several reactions. It is involved in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . The compound’s interaction with these targets results in changes that facilitate the progression of these reactions.

Biochemical Pathways

It is known to be involved in several asymmetric reactions, indicating its role in the modification of biochemical pathways related to these reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of various reactions. It aids in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . These reactions are crucial in various biochemical processes, and the compound’s role as a catalyst can significantly influence their outcomes.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJERWFPNPBWGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

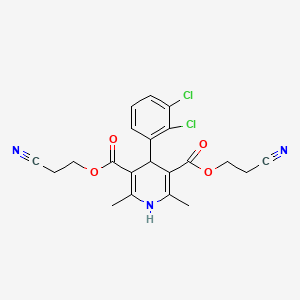

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)

![Silane, [2-(2-chloroethoxy)ethyl]trimethyl-](/img/structure/B3246107.png)